On-Site Coulomb Repulsion Energy (ΔE₁/₂) of TMTTF vs. TMTSF: Direct Electrochemical Comparison
The difference between the first and second oxidation potentials (ΔE₁/₂ = E₁/₂(1) − E₁/₂(2)), which serves as a solution-phase proxy for the on-site Coulomb repulsion energy U in the Hubbard model, is substantially larger for TMTTF than for its selenium analog TMTSF. Cyclic voltammetry measurements yield ΔE₁/₂(TMTTF) = 480 meV versus ΔE₁/₂(TMTSF) = 390 meV, a difference of 90 meV [1]. This larger ΔE₁/₂ directly reflects stronger intramolecular electron-electron repulsion in the TMTTF dication, which translates in the solid state to the more pronounced Mott-insulating character of (TMTTF)₂X salts compared to their (TMTSF)₂X counterparts.
| Evidence Dimension | ΔE₁/₂ — difference between first and second oxidation potentials (proxy for Hubbard U) |
|---|---|
| Target Compound Data | ΔE₁/₂(TMTTF) = 480 meV |
| Comparator Or Baseline | ΔE₁/₂(TMTSF) = 390 meV |
| Quantified Difference | +90 meV (23% larger for TMTTF) |
| Conditions | Cyclic voltammetry; donor molecules in solution; measured as difference E₁/₂(1) − E₁/₂(2) |
Why This Matters
For researchers procuring donors for correlation-driven physics studies, TMTTF provides a uniquely large U/W ratio (on-site repulsion to bandwidth) that establishes it as the canonical Mott insulator in the (TM)₂X family, enabling studies of charge ordering and Mott transitions not accessible with TMTSF.
- [1] T. Adachi, E. Ojima, K. Kato, H. Kobayashi. Superconducting Transition of (TMTTF)₂PF₆ above 50 kbar [TMTTF = Tetramethyltetrathiafulvalene]. Chemistry of Materials, 2000. Data: ΔE₁/₂(TMTTF) = 480 meV, ΔE₁/₂(TMTSF) = 390 meV. View Source
